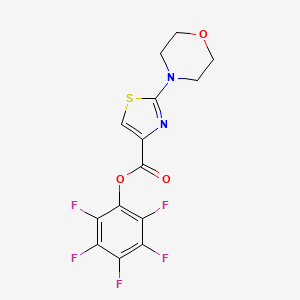![molecular formula C22H23F3N4O2 B1629672 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE CAS No. 909662-28-8](/img/structure/B1629672.png)
5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to start with the synthesis of the trifluoromethylated pyridine derivative, followed by the preparation of the piperidine intermediate. These intermediates are then coupled under specific reaction conditions to form the final compound.
For example, the trifluoromethylated pyridine derivative can be synthesized through a trifluoromethylation reaction, where a trifluoromethyl group is introduced into the pyridine ring using reagents such as trifluoromethyltrimethylsilane . The piperidine intermediate can be prepared through a series of reactions, including nucleophilic substitution and cyclization. The final coupling step involves the reaction of the piperidine intermediate with the trifluoromethylated pyridine derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, reagents, and reaction conditions is critical to ensure the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its trifluoromethyl group can enhance binding affinity and selectivity, making it a valuable tool for probing biological systems.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, the compound is used in the development of advanced materials and agrochemicals. Its unique chemical properties can be harnessed to create products with enhanced performance and stability.
作用機序
The mechanism of action of 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to a biological response. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, such as the trifluoromethyl group and the indole moiety. These features contribute to its distinct chemical properties, including enhanced stability, lipophilicity, and binding affinity. Compared to similar compounds, it may exhibit improved performance in specific applications, such as drug development or material science.
特性
CAS番号 |
909662-28-8 |
|---|---|
分子式 |
C22H23F3N4O2 |
分子量 |
432.4 g/mol |
IUPAC名 |
5-methyl-N-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C22H23F3N4O2/c1-14-2-4-18-15(12-14)6-11-29(18)21(31)27-17-7-9-28(10-8-17)20(30)16-3-5-19(26-13-16)22(23,24)25/h2-5,12-13,17H,6-11H2,1H3,(H,27,31) |
InChIキー |
MVNNHNJNWJLTPF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
正規SMILES |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1629598.png)





![5-(5-[1-(5-FLUORO-2-METHYLBENZYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL)-2-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B1629606.png)



